![molecular formula C33H43Cl4N5O2 B13997300 4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 17761-56-7](/img/structure/B13997300.png)
4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyridine ring, a methanol group, and multiple chloroethyl and pyrimidinyl groups. It is used in scientific research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- involves multiple steps. The process typically starts with the preparation of the pyridine ring, followed by the introduction of the methanol group and the chloroethyl and pyrimidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to maintain consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment due to its chloroethyl groups.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. The chloroethyl groups are known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly useful in cancer treatment, where the compound can inhibit the growth of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyridinemethanol
- 4-Pyridinemethanol
- 2-Pyridineethanol
- 4-Pyridinepropanol
Uniqueness
Compared to similar compounds, 3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
17761-56-7 |
|---|---|
Fórmula molecular |
C33H43Cl4N5O2 |
Peso molecular |
683.5 g/mol |
Nombre IUPAC |
4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C33H43Cl4N5O2/c1-25-32(44)31(28(24-43)21-38-25)33-41(22-26-3-7-29(8-4-26)39(17-11-34)18-12-35)15-2-16-42(33)23-27-5-9-30(10-6-27)40(19-13-36)20-14-37/h3-10,21,33,43-44H,2,11-20,22-24H2,1H3 |
Clave InChI |
AYIWUUUCDZYMIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)C2N(CCCN2CC3=CC=C(C=C3)N(CCCl)CCCl)CC4=CC=C(C=C4)N(CCCl)CCCl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



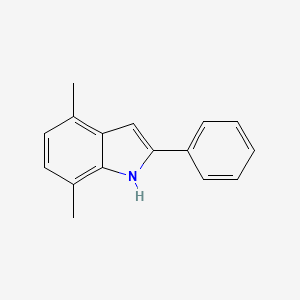
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
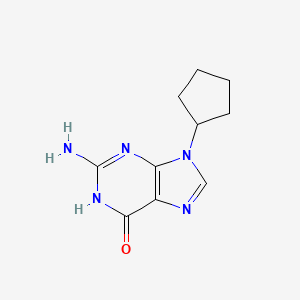
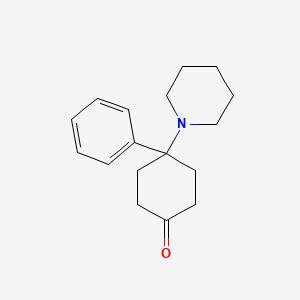
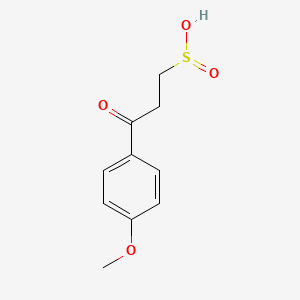
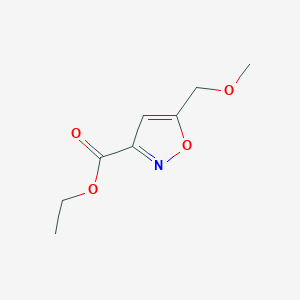
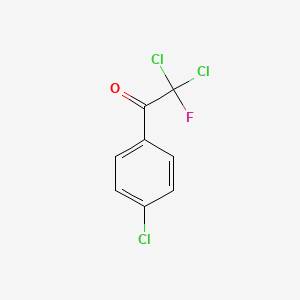


![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)
